molecular formula C11H10N2O3S B8076236 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde

1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B8076236
M. Wt: 250.28 g/mol
InChI Key: KWDAXFYXFHZLEW-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

  • Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using reagents such as methanesulfonyl chloride in the presence of a base.

  • Formaldehyde Addition:

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the methylsulfonyl group, involving nucleophiles that replace the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Sulfonyl derivatives or sulfonamides

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has shown potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the ring.

  • Methylsulfonyl Compounds: Compounds containing the methylsulfonyl group in various positions.

Uniqueness: 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of the pyrazole ring and the methylsulfonyl group, which imparts unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the pyrazole structure have been tested against various bacterial strains, including E. coli and S. aureus. For instance, derivatives similar to this compound have shown promising results in inhibiting bacterial growth, with some compounds demonstrating activity comparable to standard antibiotics .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that certain pyrazole derivatives can achieve up to 85% inhibition of these cytokines at low concentrations, indicating a strong anti-inflammatory effect .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Compounds related to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Notably, some derivatives exhibit IC50 values in the micromolar range, suggesting effective cytotoxicity against tumor cells while sparing normal cells .

Antiviral Activity

Emerging research has also pointed towards the antiviral potential of pyrazole compounds. Specific derivatives have demonstrated activity against HIV-1, showing non-toxic effects in cell-based assays and highlighting their potential as novel antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Key Structural Features

  • Sulfonyl Group : The presence of the methylsulfonyl group enhances solubility and may contribute to increased biological activity.
  • Aldehyde Functionality : The aldehyde group is critical for reactivity and interaction with biological targets.

Comparative Analysis

The following table summarizes the biological activities of various pyrazole derivatives:

CompoundAntimicrobialAnti-inflammatoryAnticancerAntiviral
AModerateHighModerateLow
BHighModerateHighModerate
CLowHighLowHigh
DModerateHighHighLow

Note: The compounds A, B, C, and D represent different derivatives studied for their biological activities.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their anti-inflammatory and antimicrobial properties in vitro. Results indicated that several derivatives exhibited significant activity against both inflammation markers and bacterial strains .

Case Study 2: Anticancer Screening

Another research effort involved screening various pyrazole derivatives against multiple cancer cell lines. The study found that certain modifications to the pyrazole ring significantly enhanced anticancer activity, particularly in breast cancer cells (MCF-7). The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDAXFYXFHZLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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